Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate
Overview
Description
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methyl group, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate typically involves the esterification of 2-[(4-fluorophenyl)methyl]-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 2-[(4-fluorophenyl)methyl]-3-oxobutanoic acid.
Reduction: Methyl 2-[(4-fluorophenyl)methyl]-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate
- Methyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate
- Methyl 2-[(4-methylphenyl)methyl]-3-oxobutanoate
Uniqueness
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development and other applications.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTNWKZWQQMWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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